Cas no 138521-17-2 (Barium(ii) 2,2,6,6-tetramethyl-3,5-heptanedionate Hydrate)

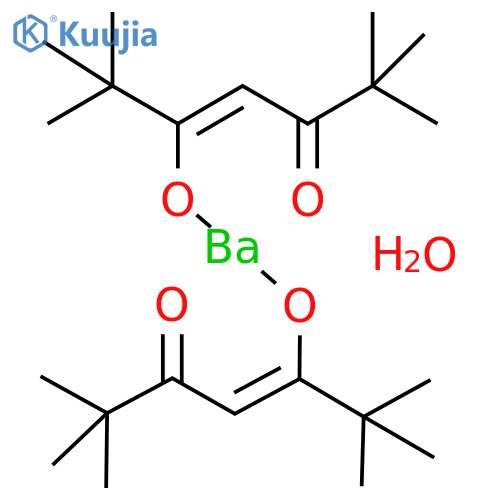

138521-17-2 structure

商品名:Barium(ii) 2,2,6,6-tetramethyl-3,5-heptanedionate Hydrate

CAS番号:138521-17-2

MF:C22H40BaO5

メガワット:521.877003669739

MDL:MFCD06200255

CID:1253048

Barium(ii) 2,2,6,6-tetramethyl-3,5-heptanedionate Hydrate 化学的及び物理的性質

名前と識別子

-

- Barium(II) 2,2,6,6-tetramethyl-3,5-heptanedionate hydrate

- BA(TMHD)2

- BA(TMHD)2 H2O

- BARIUM BIS(2,2,6,6-TETRAMETHYL-3,5-HEPTANEDIONATE) HYDRATE

- BARIUM(II)-2,2,6,6-TETRAMETHYL-3,5-HEPTANEDIONATE HYDRATE

- BARIUM II 2,2,6,6-TETRAMETHYL-3,5-HEPTANEDIONATE, HYDRATED

- BIS(2,2,6,6-TETRAMETHYL-3,5-HEPTANEDIONATO)BARIUM HYDRATE

- BIS(2,2,6,6-TETRAMETHYL-3,5-HEPTANEDIONATO)BARIUM N-HYDRATE

- Barium(ii) 2,2,6,6-tetramethyl-3,5-heptanedionate Hydrate

-

- MDL: MFCD06200255

- インチ: 1S/2C11H20O2.Ba.H2O/c2*1-10(2,3)8(12)7-9(13)11(4,5)6;;/h2*7,12H,1-6H3;;1H2/q;;+2;/p-2/b2*8-7-;;

- InChIKey: VCALGUJWYYNHDY-ZJCTYWPYSA-L

- ほほえんだ: C(/C(C)(C)C)(\O[Ba]O/C(/C(C)(C)C)=C\C(=O)C(C)(C)C)=C\C(=O)C(C)(C)C.O

計算された属性

- せいみつぶんしりょう: 522.19300

じっけんとくせい

- ゆうかいてん: 175-180 °C(lit.)

- ふってん: 285°C

- PSA: 61.83000

- LogP: 5.96070

Barium(ii) 2,2,6,6-tetramethyl-3,5-heptanedionate Hydrate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB119470-1 g |

Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)barium hydrate [Ba(TMHD)2]; . |

138521-17-2 | 1 g |

€51.90 | 2023-07-20 | ||

| abcr | AB119470-5g |

Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)barium hydrate [Ba(TMHD)2]; . |

138521-17-2 | 5g |

€171.00 | 2025-02-18 | ||

| abcr | AB119470-1g |

Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)barium hydrate [Ba(TMHD)2]; . |

138521-17-2 | 1g |

€52.80 | 2025-02-18 | ||

| abcr | AB119470-25 g |

Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)barium hydrate [Ba(TMHD)2]; . |

138521-17-2 | 25 g |

€648.00 | 2023-07-20 | ||

| abcr | AB119470-5 g |

Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)barium hydrate [Ba(TMHD)2]; . |

138521-17-2 | 5 g |

€168.00 | 2023-07-20 | ||

| abcr | AB119470-25g |

Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)barium hydrate [Ba(TMHD)2]; . |

138521-17-2 | 25g |

€658.00 | 2025-02-18 |

Barium(ii) 2,2,6,6-tetramethyl-3,5-heptanedionate Hydrate 関連文献

-

A. Ash,P. J. Wilde,D. J. Bradshaw,S. P. King,J. R. Pratten Soft Matter, 2016,12, 2794-2801

-

Michael Bachmann,Olivier Blacque,Koushik Venkatesan Dalton Trans., 2015,44, 10003-10013

-

Yasuyuki Yokota,Hiroo Miyamoto,Akihito Imanishi,Kouji Inagaki,Ken-ichi Fukui Phys. Chem. Chem. Phys., 2018,20, 6668-6676

-

Cynthia J. Olson Reichhardt,Charles Reichhardt Soft Matter, 2014,10, 6332-6338

138521-17-2 (Barium(ii) 2,2,6,6-tetramethyl-3,5-heptanedionate Hydrate) 関連製品

- 1934813-19-0(3-(chloromethyl)-1,1,1-trifluoropentane)

- 1421258-65-2(Fmoc-(R)-3-Amino-4-(4-methoxy-phenyl)-butyric acid)

- 1261751-79-4(4,4'-Bis(trifluoromethoxy)-2-nitrobiphenyl)

- 2411299-57-3(N-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-1-(prop-2-enoyl)piperidine-4-carboxamide)

- 3213-79-4(N1,N2-Dimethylbenzene-1,2-diamine)

- 275797-10-9(Benzene, 1-(3-chloropropyl)-4-iodo-)

- 1805532-01-7(Ethyl 4-(aminomethyl)-6-(difluoromethyl)-2-fluoropyridine-3-carboxylate)

- 2171726-03-5(4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3,3-dimethylbutanamido-2,2-dimethylbutanoic acid)

- 2141327-07-1(benzyl N-3-(4-fluorophenyl)-2-hydroxypropylcarbamate)

- 2228202-76-2((1-benzylpyrrolidin-2-yl)methanethiol)

推奨される供給者

Amadis Chemical Company Limited

(CAS:138521-17-2)Barium(ii) 2,2,6,6-tetramethyl-3,5-heptanedionate Hydrate

清らかである:99%

はかる:25g

価格 ($):390.0